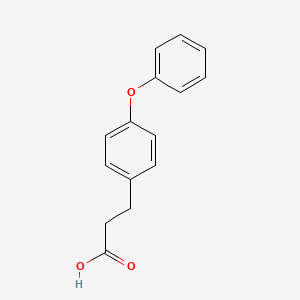

3-(4-Phenoxyphenyl)propanoic acid

Description

Contextualization within Aryl Propanoic Acid Derivatives

3-(4-Phenoxyphenyl)propanoic acid belongs to the broad class of compounds known as arylpropanoic acid derivatives. This family of molecules is characterized by a propanoic acid moiety attached to an aromatic (aryl) ring system. Arylpropanoic acids are significant in medicinal chemistry and materials science. researchgate.netorientjchem.orghumanjournals.com

The core structure of these compounds, including the carboxylic acid group, is crucial for their chemical reactivity and biological interactions. ijpsr.com Well-known members of this class include ibuprofen (B1674241) and naproxen. researchgate.netresearchgate.net The specific identity of the aryl group and its substituents allows for a vast number of derivatives, each with potentially unique properties. In the case of this compound, the aryl group is a phenoxy-substituted phenyl ring, which imparts specific characteristics related to its size, shape, and electronic properties. chemimpex.com Modifications to the basic arylpropanoic acid structure, such as altering substituents on the phenyl ring, are a common strategy to fine-tune the compound's properties for specific applications. orientjchem.orgijpsr.com

Significance in Modern Chemical Research

The significance of this compound in modern research is multifaceted, stemming from its utility as a versatile chemical building block. chemimpex.com Organic chemists and medicinal chemists utilize such compounds as key intermediates in the synthesis of more complex molecules. chemimpex.com The presence of both a carboxylic acid and a biphenyl (B1667301) ether-like framework allows for a range of chemical transformations, making it a valuable starting material or scaffold.

Research has shown that derivatives of similar arylpropanoic acids are being investigated for a variety of biological activities. researchgate.netresearchgate.net For instance, a closely related structure, 3-(4-(phenoxymethyl)phenyl)propanoic acid, has been synthesized and evaluated for its activity as an agonist for the free fatty acid receptor 4 (FFA4), a target for metabolic diseases. nih.gov This highlights the potential for molecules with the 3-arylpropanoic acid backbone to be tailored for specific biological targets. Furthermore, the general class of arylpropanoic acids has been explored for anticancer and antioxidant properties. researchgate.netresearchgate.net

Overview of Research Directions and Scope

Current research involving this compound and its analogs spans several scientific domains:

Pharmaceutical and Medicinal Chemistry: A primary focus is its role as a key intermediate or scaffold in the development of new therapeutic agents. chemimpex.com Researchers synthesize derivatives to explore their potential interactions with biological targets. Studies on similar structures investigate their utility in targeting metabolic diseases and their potential as antimicrobial or anticancer agents. nih.govresearchgate.netnih.gov

Organic Synthesis: The compound serves as a valuable building block for creating more elaborate molecular architectures. chemimpex.com Its synthesis and the synthesis of its derivatives are subjects of study to develop efficient and novel chemical reactions. nih.gov

Materials Science: The rigid phenoxyphenyl group suggests potential applications in polymer science, where it could be incorporated as a modifier to enhance the thermal stability and mechanical properties of high-performance materials. chemimpex.com

Agrochemicals: There is potential for its use in the formulation of herbicides and pesticides, contributing to crop management strategies. chemimpex.com

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C15H14O3 | chemimpex.comnih.gov |

| Molecular Weight | 242.27 g/mol | chemimpex.com |

| CAS Number | 20062-91-3 | chemimpex.comsun-shinechem.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 80-86 °C | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Solubility | Soluble in DMSO | sun-shinechem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZKHFWFUASCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621884 | |

| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20062-91-3 | |

| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-PHENOXYPHENYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Organic Synthesis

Established Synthetic Routes for 3-(4-Phenoxyphenyl)propanoic Acid

Established methods for the synthesis of this compound typically involve the sequential construction of the molecule, focusing on the formation of the ether linkage and the propanoic acid side chain.

Multi-step syntheses offer a high degree of control over the reaction intermediates and the final product. A common strategy involves the formation of the diaryl ether bond followed by the elaboration of the propanoic acid chain. One plausible multi-step approach could begin with the Williamson ether synthesis between a phenol (B47542) and an aryl halide. For instance, 4-bromophenol can be reacted with a suitable phenylating agent.

Alternatively, the synthesis can commence from 4-phenoxybenzaldehyde. This intermediate can then be subjected to a chain extension reaction to introduce the three-carbon propanoic acid moiety. A common method for such a transformation is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.

Another versatile multi-step approach is the Arndt-Eistert synthesis, which allows for the homologation of a carboxylic acid, effectively adding a methylene (B1212753) group. organicreactions.orgorganic-chemistry.orglibretexts.orgwikipedia.org This process involves the conversion of a carboxylic acid to its next higher homologue. organicreactions.orglibretexts.orgwikipedia.org The key steps involve the formation of an acid chloride, which then reacts with diazomethane to yield a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, and a metal catalyst like silver oxide, produces the desired homologous carboxylic acid. libretexts.orgwikipedia.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) | 4-Phenoxyacetyl chloride |

| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) | 1-Diazo-3-(4-phenoxyphenyl)propan-2-one |

| 3 | Wolff Rearrangement | Silver oxide (Ag₂O), water (H₂O), heat or light | This compound |

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. While specific one-pot syntheses for this compound are not extensively documented, the principles of tandem reactions can be applied. For instance, a palladium-catalyzed cross-coupling reaction could be combined with a subsequent hydrolysis in a single reaction vessel. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent an emerging area for one-pot syntheses and offer significant green chemistry advantages. semanticscholar.org

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. This includes the use of catalytic reactions, safer reagents, and renewable resources.

Catalytic methods are central to green chemistry as they allow for reactions to proceed with high efficiency and selectivity under mild conditions, using only a small amount of a catalyst that can often be recycled.

Heck Reaction: The Heck reaction, a palladium-catalyzed C-C coupling between an aryl halide or triflate and an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction could be employed to couple a 4-phenoxyphenyl halide with an acrylic acid ester. The resulting unsaturated ester can then be reduced to the corresponding propanoate, followed by hydrolysis to yield this compound. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgmdpi.com

| Step | Reaction | Catalyst and Reagents | Intermediate/Product |

| 1 | Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine ligand | Ethyl 3-(4-phenoxyphenyl)acrylate |

| 2 | Reduction | H₂, Pd/C | Ethyl 3-(4-phenoxyphenyl)propanoate |

| 3 | Hydrolysis | NaOH, H₂O, then H₃O⁺ | This compound |

Suzuki Coupling: The Suzuki-Miyaura coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide. organic-chemistry.org This reaction could be used to couple a 4-phenoxyphenylboronic acid with a 3-halopropanoic acid derivative. The Suzuki coupling is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govmdpi.com

Sustainable synthesis aims to minimize the environmental impact of chemical processes. This can be achieved through various strategies, including the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. While specific applications to this compound are not widely reported, general principles of green chemistry can be applied. For example, the use of water as a solvent, where possible, and the development of recyclable catalytic systems are key areas of research. ejcmpr.comijsrch.com The use of mechanochemistry, as mentioned earlier, also falls under the umbrella of sustainable synthesis. semanticscholar.org

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. The 4-phenoxyphenyl moiety can be constructed from readily available starting materials such as phenol and a substituted benzene (B151609) derivative. For example, 4-phenoxybenzaldehyde can be synthesized via the Ullmann condensation of 4-hydroxybenzaldehyde and a phenyl halide.

The propanoic acid side chain can be introduced using various three-carbon building blocks. For instance, acrylic acid and its esters are common precursors in reactions like the Heck coupling. Halogenated propanoic acids or their esters are also important intermediates, particularly in nucleophilic substitution reactions. The synthesis of these precursors often involves well-established organic transformations.

| Precursor/Intermediate | Potential Synthetic Route | Starting Materials |

| 4-Phenoxybenzaldehyde | Ullmann Condensation | 4-Hydroxybenzaldehyde, Phenyl halide |

| 4-Phenoxyphenylboronic acid | Reaction of a Grignard reagent with a borate ester | 4-Bromo-1,1'-biphenyl, Trimethyl borate |

| Ethyl 3-bromopropanoate | Fischer Esterification followed by bromination | 3-Hydroxypropanoic acid, Ethanol, HBr |

Preparation of Phenoxyphenyl Moieties

The diaryl ether linkage is the characteristic feature of the phenoxyphenyl moiety. Its synthesis is predominantly achieved through cross-coupling reactions, with classical and modern methods offering distinct advantages.

The Ullmann condensation , first reported in 1905, is the traditional method for forming diaryl ethers. It involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at high temperatures. mdpi.com The reaction typically requires stoichiometric amounts of copper, often as copper powder or copper(I) salts, and is conducted in high-boiling polar solvents like DMF or nitrobenzene. mdpi.com While effective, the classic Ullmann reaction is often limited by its harsh conditions and the need for electron-withdrawing groups on the aryl halide to activate it for nucleophilic attack. mdpi.com

More recently, palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications , have emerged as a powerful and milder alternative to the Ullmann condensation. rsc.orgwikipedia.org Developed independently by the laboratories of Stephen Buchwald and John Hartwig, this methodology utilizes a palladium catalyst in conjunction with specialized phosphine ligands to couple aryl halides or triflates with alcohols or phenols. rsc.orgorganic-chemistry.org These reactions generally proceed under much milder conditions, exhibit broader substrate scope, and require only catalytic amounts of the metal. organic-chemistry.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. jk-sci.com

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |

| Ligands | Often ligand-free, but modern variants use ligands like N,N-dimethylglycine | Required (e.g., bulky phosphines like XPhos, BINAP, dppf) |

| Reaction Temperature | High (often > 150-200 °C) | Mild to moderate (room temperature to ~120 °C) |

| Substrate Scope | More limited; often requires activated aryl halides | Broad; tolerates a wide range of functional groups |

| Key Advantage | Low cost of copper catalyst | Milder conditions and broader functional group tolerance |

Synthesis of Propanoic Acid Scaffolds

Once the phenoxyphenyl core is established, the propanoic acid side chain can be introduced through several established synthetic transformations.

One common strategy is the Arndt-Eistert synthesis , a reliable method for the one-carbon homologation of a carboxylic acid. This sequence begins with the conversion of a (4-phenoxyphenyl)acetic acid to its corresponding acid chloride. Reaction with diazomethane yields an α-diazoketone intermediate. The crucial step is the subsequent silver(I)-catalyzed or thermal Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by water to produce the desired this compound. jk-sci.com If the ketene is trapped with an alcohol or an amine, the corresponding ester or amide can be formed directly. jk-sci.comnih.gov

Another versatile approach is the Michael addition (or conjugate addition) of a phenoxyphenyl nucleophile to an acrylic acid equivalent. For instance, 4-phenoxyphenol (B1666991) can be deprotonated to form a phenoxide, which can then undergo a C-alkylation reaction with a suitable three-carbon electrophile. More directly, a metalated phenoxyphenyl species (e.g., an organolithium or Grignard reagent) can be added to an α,β-unsaturated ester like methyl acrylate, followed by hydrolysis of the ester to yield the propanoic acid.

| Method | Starting Material | Key Intermediates | Description |

|---|---|---|---|

| Arndt-Eistert Synthesis | (4-Phenoxyphenyl)acetic acid | Acid chloride, α-diazoketone, ketene | A one-carbon chain extension of a carboxylic acid via a Wolff rearrangement. |

| Michael Addition | 4-Phenoxyphenyl nucleophile | Enolate | Conjugate addition of a nucleophile to an acrylic acid or ester, followed by workup. |

Derivatization Strategies for this compound

The this compound scaffold is a versatile platform for generating diverse chemical libraries through various derivatization strategies. These modifications can be directed at the carboxylic acid group, the aromatic rings, or the aliphatic chain.

Functional Group Modifications and Transformations

The phenoxyphenyl rings are amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, allowing for the introduction of new functional groups. The positions of these substitutions are directed by the activating nature of the ether oxygen. Additionally, other functional groups present on the aromatic rings can be transformed. For example, a nitro group can be reduced to an amine, which can then be further functionalized, or an acetyl group can be converted into an oxime.

Synthesis of Esters, Amides, and Other Analogues

The carboxylic acid moiety is the most common site for derivatization. Standard organic transformations can be employed to convert it into a wide range of functional groups.

Esters are readily synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylate salt can be alkylated with an alkyl halide.

Amides are typically formed by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carboxylic acid can also be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride before the addition of the amine.

Other Analogues , such as hydrazides, can be prepared by reacting an ester derivative of the parent acid with hydrazine. These hydrazides can then serve as precursors for more complex heterocyclic structures like oxadiazoles and triazoles.

| Target Derivative | Reagent/Method | Description |

|---|---|---|

| Ester | Alcohol / Acid Catalyst (H+) | Fischer Esterification |

| Amide | Amine / DCC or EDC | Carbodiimide-mediated coupling |

| Acid Chloride | SOCl₂ or (COCl)₂ | Activation of the carboxylic acid |

| Hydrazide | Hydrazine (from ester) | Nucleophilic acyl substitution |

Chiral Synthesis and Enantioselective Approaches

While this compound itself is achiral, the introduction of a substituent at the α- or β-position of the propanoic acid chain creates a stereocenter. The synthesis of enantiomerically pure derivatives is of significant interest, particularly for pharmaceutical applications. Two main strategies are employed to achieve this: chiral resolution and asymmetric synthesis.

Chiral Resolution: This classical approach involves separating a racemic mixture of the chiral acid. The most common method is the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base (e.g., brucine, (R)-1-phenylethylamine). libretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org After separation, the acid is regenerated from each diastereomeric salt, yielding the pure enantiomers. libretexts.org

Asymmetric Synthesis: These methods aim to create the desired enantiomer directly. This can be achieved through various techniques. For example, an asymmetric Michael addition of a phenoxyphenyl nucleophile to a prochiral α,β-unsaturated system can be catalyzed by a chiral organocatalyst. mdpi.com Another approach involves the use of a chiral auxiliary. The auxiliary is temporarily attached to the molecule, directs the stereoselective formation of the new chiral center, and is then removed to yield the enantiomerically enriched product. nih.gov

Incorporation into Complex Molecular Architectures

The structural motifs present in this compound make it a valuable building block for incorporation into larger, more complex molecules. Its structure bears a resemblance to the amino acid tyrosine, with the phenoxyphenyl group mimicking the 4-hydroxyphenyl side chain and the propanoic acid providing a carboxylic acid terminus.

This similarity allows it to be used as a tyrosine mimetic in peptide synthesis. For example, related structures like 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid have been successfully incorporated into cyclic enkephalin analogues, where they replace the N-terminal tyrosine residue. This substitution can modulate the biological activity of the peptide, for instance, by altering its receptor binding profile from an agonist to an antagonist.

Advanced Analytical Techniques in Characterization and Elucidation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. The chemical shifts, splitting patterns, and integration values are key parameters obtained from a ¹H NMR spectrum.

For 3-(4-Phenoxyphenyl)propanoic acid, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the propanoic acid chain. The protons on the phenoxy-substituted ring and the unsubstituted phenyl ring, although both aromatic, will have slightly different chemical shifts due to the influence of the ether linkage. The methylene (B1212753) protons of the propanoic acid chain adjacent to the aromatic ring and those adjacent to the carboxylic acid group will also have distinct chemical shifts and will show coupling with each other.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (C₆H₅O-) | 7.25-7.40 | Multiplet | - |

| Aromatic Protons (-C₆H₄-) | 6.90-7.15 | Multiplet | - |

| Methylene Protons (-CH₂-Ar) | 2.95 | Triplet | 7.5 |

| Methylene Protons (-CH₂-COOH) | 2.65 | Triplet | 7.5 |

| Carboxylic Acid Proton (-COOH) | 12.10 | Singlet (broad) | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum, allowing for the determination of the total number of carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.).

The ¹³C NMR spectrum of this compound will show distinct signals for the carboxylic acid carbon, the carbons of the two aromatic rings, and the two methylene carbons of the propanoic acid chain. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COOH) | 178.5 |

| Aromatic Carbon (C-O, phenoxy) | 157.0 |

| Aromatic Carbon (C-O, phenyl) | 156.5 |

| Aromatic Carbon (C-CH₂) | 135.0 |

| Aromatic Carbons (CH) | 118.0-130.0 |

| Methylene Carbon (-CH₂-Ar) | 35.5 |

| Methylene Carbon (-CH₂-COOH) | 30.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A homonuclear correlation technique that shows coupling between protons, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would confirm the coupling between the two methylene groups of the propanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence): A heteronuclear correlation technique that shows correlations between protons and the carbon atoms to which they are directly attached. This would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

While specific 2D NMR data tables are not provided here, the application of these techniques is a standard and crucial step in the unambiguous structural confirmation of this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of a compound. For this compound (C₁₅H₁₄O₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 243.0965 | 243.0961 |

| [M+Na]⁺ | 265.0784 | 265.0780 |

| [M-H]⁻ | 241.0819 | 241.0822 |

Note: The observed mass may vary slightly depending on the instrument and calibration. The data presented here is hypothetical and representative of expected values.

The excellent agreement between the calculated and observed masses provides strong evidence for the elemental composition of this compound.

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Upon electron impact ionization, the molecule would form a molecular ion, [M]•+, with a predicted mass-to-charge ratio (m/z) corresponding to its molecular weight (242.27 g/mol ). uni.lubldpharm.com The stability of this molecular ion can influence its abundance in the mass spectrum. docbrown.info

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation for carboxylic acids. libretexts.org This could result in the loss of the carboxyl group (-COOH) as a radical, leading to a fragment ion with an m/z of 197.

McLafferty Rearrangement: While more common in esters, a McLafferty-type rearrangement could potentially occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Cleavage of the Ether Linkage: The bond between the phenyl ring and the ether oxygen is a likely site of fragmentation. This could lead to the formation of a phenoxy radical and a [C9H9O2]+ ion, or a phenyl radical and a [C9H9O3]+ ion.

Loss of Small Molecules: Fragmentation can also involve the loss of small, stable neutral molecules like water (H2O) from the carboxylic acid group or carbon monoxide (CO) and carbon dioxide (CO2). libretexts.org

The resulting mass spectrum would be a unique fingerprint for this compound, with the relative intensities of the fragment ions providing valuable information about the stability of different parts of the molecule. chemguide.co.uk

Predicted Fragmentation Data for this compound uni.lu

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 243.10158 | 153.6 |

| [M+Na]+ | 265.08352 | 160.1 |

| [M-H]- | 241.08702 | 158.8 |

| [M+NH4]+ | 260.12812 | 169.9 |

| [M+K]+ | 281.05746 | 156.7 |

| [M+H-H2O]+ | 225.09156 | 146.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. docbrown.info

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.org This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the propanoic acid chain will be observed in the 2975-2845 cm⁻¹ region. docbrown.info

C=O Stretch (Carbonyl): A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is expected between 1725 and 1700 cm⁻¹. docbrown.infolibretexts.org The exact position can be influenced by hydrogen bonding. libretexts.org

C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations of the ether linkage and the carboxylic acid will likely produce bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations usually give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

The combination of these characteristic bands provides strong evidence for the presence of the carboxylic acid, phenyl, and phenoxy functional groups within the molecule. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, further confirming its identity. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad, strong) |

| Aromatic | C-H Stretch | > 3000 (weak to medium) |

| Aliphatic | C-H Stretch | 2975 - 2845 (medium) |

| Carbonyl | C=O Stretch | 1725 - 1700 (strong, sharp) |

| Aromatic | C=C Stretch | 1600 - 1450 (variable) |

| Ether/Carboxylic Acid | C-O Stretch | 1300 - 1000 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenoxyphenyl moiety. The benzene (B151609) ring and the carbonyl group act as chromophores. The presence of the phenoxy group, an auxochrome, attached to the phenyl ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The principal electronic transitions observed in the UV region for aromatic compounds are the π → π* transitions. These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong. The carbonyl group also exhibits a weaker n → π* transition, which may be observed as a separate band or shoulder.

While specific experimental UV-Vis data for this compound is not available in the provided search results, related aromatic compounds show characteristic absorptions. science-softcon.descience-softcon.de For instance, a study on 2-(4-Isobutylphenyl)propanoic acid reported a UV-Vis spectrum recorded in the 400-200 nm region. researchgate.net It is anticipated that this compound would exhibit one or more strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to the π → π* transitions of the aromatic system. The exact position of the absorption maximum (λmax) would be influenced by the solvent used for the analysis.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. bldpharm.comambeed.com The method's high resolution and sensitivity make it ideal for purity assessment.

A typical HPLC analysis of this compound would involve a reversed-phase setup. In this mode, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered) and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would depend on its polarity relative to the other components in the sample. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. registech.com

Gas Chromatography (GC)

Gas chromatography (GC) serves as a powerful tool for the separation and analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its polarity and relatively low volatility. These characteristics can lead to poor peak shape and potential thermal degradation in the GC inlet or column.

To overcome these challenges, derivatization is a common and often necessary step prior to GC analysis. This process involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester. This enhances the compound's chromatographic behavior, resulting in sharper, more symmetrical peaks and improved sensitivity.

The choice of GC column is also critical. A mid-polarity capillary column, such as one coated with a phenyl- and methyl-substituted polysiloxane, is typically suitable for separating such derivatized aromatic compounds. The retention time of the derivatized this compound would be a key identifier under specific, consistent chromatographic conditions (e.g., temperature program, carrier gas flow rate). While specific experimental retention times for this compound are not widely published, the technique is a standard method for purity assessment and quantification against a reference standard.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a much higher degree of confidence in the identification of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation by GC (typically after derivatization), the eluted compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum for the derivatized this compound would show a molecular ion peak corresponding to the mass of the derivative, along with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. This allows for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds like this compound in its native form, often eliminating the need for derivatization. Reversed-phase liquid chromatography would typically be employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

The eluent from the LC column is then introduced into the mass spectrometer, usually employing a soft ionization technique like electrospray ionization (ESI). ESI allows for the ionization of the molecule with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. Predicted mass spectrometry data for this compound can be a useful reference. uni.lu

Table 1: Predicted LC-MS Adducts and Collision Cross Section for this compound uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 243.10158 | 153.6 |

| [M+Na]⁺ | 265.08352 | 160.1 |

| [M-H]⁻ | 241.08702 | 158.8 |

| [M+NH₄]⁺ | 260.12812 | 169.9 |

| [M+K]⁺ | 281.05746 | 156.7 |

This table presents predicted data calculated using computational models.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of this compound. This destructive method provides the empirical formula of the compound and, when combined with molecular weight data from mass spectrometry, can confirm its molecular formula.

The analysis involves combusting a small, precisely weighed sample of the purified compound in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, etc.) are collected and measured, allowing for the calculation of the percentage of each element present in the original sample. For a pure sample of this compound (C₁₅H₁₄O₃), the theoretical elemental composition can be calculated. Experimental results that closely match these theoretical values provide strong evidence for the compound's purity and elemental makeup.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 15 | 180.165 | 74.36% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.83% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.81% |

| Total | 242.274 | 100.00% |

This table is based on theoretical calculations from the molecular formula.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Studies of 3-(4-Phenoxyphenyl)propanoic Acid

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of various organic molecules, including derivatives of propanoic acid. researchgate.netnih.govnih.gov These methods allow for the detailed investigation of molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Optimized Structures

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. researchgate.net For derivatives of this compound, DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d)) are commonly used to predict bond lengths, bond angles, and dihedral angles. researchgate.net The accuracy of these calculations is often validated by comparing the theoretical results with experimental data obtained from techniques like X-ray crystallography, if available. The optimized geometry is crucial for subsequent calculations of other molecular properties.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For derivatives of this compound, the analysis of HOMO and LUMO energies and their distribution across the molecule can help predict the most likely sites for electrophilic and nucleophilic attack. pku.edu.cn

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net By comparing the calculated vibrational frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the carboxylic acid moiety of this compound can be identified and its position in the spectrum can be correlated with theoretical predictions. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for the approximations inherent in the theoretical methods. researchgate.net

| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | ~3000 (broad) | 3050 | Stretching |

| C=O (Carboxylic Acid) | 1710 | 1725 | Stretching |

| C-O-C (Ether) | 1245 | 1255 | Asymmetric Stretching |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. wuxiapptec.comchemrxiv.org It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.netresearchgate.net The MESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents regions of positive electrostatic potential (electron-deficient). wuxiapptec.comyoutube.com For this compound, the MESP would highlight the electronegative oxygen atoms of the carboxylic acid and ether groups as regions susceptible to electrophilic attack, and the acidic proton of the carboxyl group as a site for nucleophilic interaction. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their flexibility and conformational dynamics. mdpi.comresearchgate.net

Conformational Analysis and Flexibility

MD simulations can explore the different spatial arrangements (conformations) that a molecule like this compound can adopt due to the rotation around its single bonds. researchgate.net By simulating the molecule's movement over time, researchers can identify the most stable (lowest energy) conformations and understand the flexibility of the molecular structure. This information is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as its shape and flexibility can influence its binding affinity. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations that quantify the stability and flexibility of the molecule, respectively. researchgate.net

Intermolecular Interactions and Solvent Effects

The behavior of a molecule in a biological system is heavily influenced by its interactions with its environment, particularly with water molecules and the surrounding macromolecules. Computational methods are invaluable for dissecting these forces.

Studies on compounds structurally related to this compound, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, highlight the importance of specific functional groups in mediating interactions. For instance, the presence of a hydroxyl group can enhance aqueous solubility and facilitate strong hydrogen bonding, which is crucial for high-affinity binding to target proteins. Similarly, the carboxylic acid moiety of this compound is a key player in forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The phenoxy group, on the other hand, can participate in π-π stacking and hydrophobic interactions.

To quantitatively understand these effects, computational models like the Polarizable Continuum Model (PCM) are employed. This method simulates the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of how the solvent influences the molecule's conformational stability and electronic properties. For this compound, PCM calculations would reveal the extent to which a polar solvent like water stabilizes the charged carboxylate form of the molecule versus its neutral state. These calculations are critical for understanding its likely ionization state under physiological conditions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design, offering predictions of ligand-protein interactions and binding affinities.

Ligand-Protein Interactions and Binding Affinity Predictions

While specific docking studies targeting this compound are not extensively detailed in the public literature, the principles of such studies can be illustrated. A typical molecular docking workflow involves preparing the 3D structure of the ligand (this compound) and the target protein. The docking algorithm then samples a vast number of possible binding poses of the ligand within the protein's binding site.

The interactions governing the binding are then analyzed. For this compound, key interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Lysine, Histidine, Serine, Threonine) in a protein's active site.

Hydrophobic Interactions: The two phenyl rings contribute significantly to the molecule's hydrophobicity, favoring interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

Following the identification of binding poses, scoring functions are used to estimate the binding affinity. More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate, albeit computationally intensive, predictions of the binding free energy. These calculations consider both the enthalpic contributions from the interactions and the entropic costs associated with binding.

A hypothetical docking study of this compound into a generic kinase binding site might yield the data presented in Table 1.

Table 1: Predicted Binding Interactions and Affinities for this compound in a Hypothetical Kinase Binding Site

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| LYS 128 | Hydrogen Bond | 2.1 | -8.5 |

| ASP 210 | Hydrogen Bond | 2.5 | |

| PHE 208 | π-π Stacking | 3.8 | |

| LEU 88 | Hydrophobic | 4.2 | |

| VAL 96 | Hydrophobic | 4.5 |

Structure-Based Drug Design Implications

The insights gained from molecular docking studies have profound implications for structure-based drug design. By understanding how this compound interacts with a target protein, medicinal chemists can rationally design derivatives with improved potency and selectivity.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the phenoxy group, a medicinal chemist might synthesize analogs with bulky hydrophobic substituents at this position to enhance binding affinity. Conversely, if the carboxylic acid group is shown to make a critical hydrogen bond, it would be preserved in future designs. This iterative process of computational prediction and chemical synthesis is a powerful paradigm in modern drug discovery. The structural flexibility of molecules like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives allows for the introduction of various modifications to optimize their binding characteristics.

Biological and Pharmacological Research Applications

Investigation of Pharmacological Activities of 3-(4-Phenoxyphenyl)propanoic Acid Derivatives

The core structure of this compound, a type of arylpropionic acid, is recognized for its potential in medicinal chemistry. Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological response of NSAIDs is often linked to the inhibition of prostaglandin (B15479496) biosynthesis through the cyclooxygenase (COX) enzymes, COX-1 and COX-2. humanjournals.com Modifications of this basic structure have led to a broad spectrum of investigated biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects. humanjournals.com

Anti-inflammatory Activity Studies

Derivatives of propionic acid have been a focal point of anti-inflammatory research. For instance, a study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) demonstrated significant anti-inflammatory activity. In a carrageenin-induced inflammation model in rats, oral administration of POPA at doses of 75 and 150 mg/kg reduced inflammation by 43.3% and 42.2%, respectively, three hours after administration. nih.gov

Another investigation into a dipharmacophore derivative of dexibuprofen and nebracetam (B40111), with the chemical formula (2S) -N - ((1-benzyl-5-hydroxypyrrolidin-3-yl) methyl) -2- (4-isobutylphenyl) propanamide, also showed potent anti-inflammatory effects. This compound, when administered to rats with carrageenan-induced paw edema, resulted in a minimal increase in paw edema (33.61 ± 7.41% of the initial value), a significantly better outcome than with dexibuprofen or nebracetam monotherapy. jmchemsci.com In a model of chronic inflammation, this derivative reduced the dry weight of granulomas by 43.09% relative to the control group. jmchemsci.com

Furthermore, research on 3-benzoyl-propionic acid (3BPA) has provided evidence of its anti-inflammatory properties. In an in vivo air pouch model, 3BPA demonstrated intense activity, characterized by a marked reduction in cell migration and nitric oxide levels, with a significant decrease in PGE2 values at a dose of 0.5mg/kg. researchgate.net

Analgesic Activity Studies

The analgesic potential of propionic acid derivatives has also been explored. The compound 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) was found to have significant local analgesic effects. nih.gov In a study using the acetic acid-induced writhing test in mice, oral doses of 150 and 300 mg/kg of POPA inhibited writhing by 31.0% and 49.5%, respectively. nih.gov However, in the hot plate test, which assesses central nervous system involvement, POPA was found to be ineffective, suggesting a peripheral mechanism of action. nih.gov

The analgesic properties of 3-benzoyl-propionic acid (3BPA) have also been documented. researchgate.net In studies of antinociceptive activity, 3BPA reduced the number of writhes in the acetic acid test and decreased the licking time in both the neurogenic and inflammatory phases of the formalin test. researchgate.net

A novel synthetic curcuminoid analogue, 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), has also been evaluated for its antinociceptive activities. DHHPD significantly attenuated the writhing response induced by acetic acid injection. mdpi.com Doses of 1 and 3 mg/kg significantly reduced the licking time in both phases of the formalin test and increased the response latency in the hot-plate test, indicating both peripheral and central analgesic effects. mdpi.comdntb.gov.ua

Anticancer Activity Studies

The quest for novel anticancer agents has led to the synthesis and evaluation of various this compound analogues. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their anticancer properties against A549 non-small cell lung cancer cells. mdpi.com The study found that these derivatives exhibit structure-dependent anticancer activity. mdpi.com Notably, compounds 12, 20–22, and 29 were capable of reducing A549 cell viability by 50% and suppressing cell migration in vitro. mdpi.comnih.govelsevierpure.com The most promising compound, 20, which contains a 2-furyl substituent, demonstrated selectivity towards cancerous cells over non-transformed Vero cell lines. mdpi.com

In another study, novel polysubstituted thiazole (B1198619) derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were synthesized and their antiproliferative properties were assessed. mdpi.com Carboxylic acids 21 and 22, and carbohydrazides 25 and 26, which feature a hydroxyimino fragment, showed the most promising antiproliferative effects, significantly surpassing the cytotoxic activity of cisplatin (B142131) against A549 cells. mdpi.com

Furthermore, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov The tested compounds were generally more cytotoxic against the U-87 cell line. nih.gov The compound 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active against glioblastoma cells, reducing cell viability to 19.6 ± 1.5%. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 12, 20-22, 29) | A549 (non-small cell lung cancer) | Reduced cell viability by 50% and suppressed cell migration. | mdpi.comnih.govelsevierpure.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (compounds 21, 22, 25, 26) | A549 (lung cancer) | Exhibited significantly greater antiproliferative activity than cisplatin. | mdpi.com |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | U-87 (glioblastoma), MDA-MB-231 (breast cancer) | More cytotoxic against U-87 cells. | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (glioblastoma) | Reduced cell viability to 19.6 ± 1.5%. | nih.gov |

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. In this context, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and screened for their antimicrobial activity. nih.govelsevierpure.com These novel derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.govelsevierpure.comnih.gov

Hydrazones 14–16, which contain heterocyclic substituents, were identified as having the most potent and broad-spectrum antimicrobial activity. nih.govelsevierpure.com Their activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species, including Candida auris (MIC 8–64 µg/mL). nih.govelsevierpure.comnih.gov These findings highlight the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for the development of new antimicrobial agents. nih.govelsevierpure.comnih.govresearchgate.net

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Derivative Class | Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazones 14-16 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 µg/mL | nih.govelsevierpure.comnih.gov |

| Hydrazones 14-16 | Vancomycin-resistant Enterococcus faecalis | 0.5-2 µg/mL | nih.govelsevierpure.comnih.gov |

| Hydrazones 14-16 | Gram-negative pathogens | 8-64 µg/mL | nih.govelsevierpure.comnih.gov |

| Hydrazones 14-16 | Drug-resistant Candida species (including C. auris) | 8-64 µg/mL | nih.govelsevierpure.comnih.gov |

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer. nih.govelsevierpure.com Consequently, compounds with both antioxidant and anticancer properties are of significant interest. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant activities. mdpi.comnih.govelsevierpure.com The presence of a phenolic group in these derivatives is thought to confer significant antioxidant potential. mdpi.com

The most promising anticancer candidate, compound 20, also exhibited potent antioxidant properties in the DPPH radical scavenging assay. mdpi.comnih.govelsevierpure.com This suggests that 3-((4-hydroxyphenyl)amino)propanoic acid could be a valuable scaffold for developing compounds with dual anticancer and antioxidant activities. mdpi.comnih.govelsevierpure.comresearchgate.net

In a separate study, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were screened for their antioxidant activity using the DPPH radical scavenging method. nih.gov The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide was found to be approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov

Other Reported Biological Activities (e.g., Anticonvulsant, Hypolipidemic)

The structural versatility of phenoxyphenyl derivatives has led to their investigation for other biological activities, including anticonvulsant effects. A study on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, synthesized as benzodiazepine (B76468) receptor agonists, revealed anticonvulsant activity. nih.gov The introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole (B1194373) ring resulted in a compound with respectable anticonvulsant effects, as determined by the pentylenetetrazole-induced lethal convulsion test. nih.gov

Furthermore, research into new hybrid compounds incorporating pyrrolidine-2,5-dione and thiophene (B33073) rings has identified potential anticonvulsant and antinociceptive agents. mdpi.com One of the most promising compounds, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated a broad spectrum of anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com

In the realm of pain research, the discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists has shown potential for treating neuropathic pain. The most potent compound in this series displayed excellent efficacy in a mouse model of neuropathic pain. nih.gov

While a broad range of activities has been explored for derivatives of this compound and related structures, specific investigations into their hypolipidemic properties are not extensively reported in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

The biological potency of this compound derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, have been crucial in optimizing these compounds for specific therapeutic targets.

Influence of Substituents on Biological Potency

Research has demonstrated that the introduction of various substituents to the this compound scaffold can significantly modulate its biological effects. For instance, in the development of G protein-coupled receptor 40 (GPR40) agonists, a series of β-substituted 3-(4-aryloxyaryl)propanoic acids were synthesized and evaluated. nih.gov Systematic replacement of the pendant aryloxy group led to the identification of potent GPR40 agonists. nih.gov

Similarly, in the context of antimicrobial research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown that the nature of the substituent plays a critical role in their activity. nih.govresearchgate.netnih.gov For example, hydrazones containing heterocyclic substituents displayed the most potent and broad-spectrum antimicrobial activity. nih.govresearchgate.netnih.gov The introduction of methyl or ethyl substitutions also influenced biological activity, although in some cases, it led to no discernible change. nih.gov

In the realm of anticancer research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent anticancer activity against non-small cell lung cancer cells. mdpi.com The presence of a 2-furyl substituent was found to be particularly promising. mdpi.com Furthermore, the introduction of various heterocyclic substituents in hydrazone derivatives enhanced anticancer activity. mdpi.com For 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity against A549 cells. mdpi.com

The following table summarizes the influence of different substituents on the biological potency of this compound derivatives based on various studies.

| Scaffold | Substituent Type | Biological Target/Activity | Effect on Potency | Reference |

| 3-(4-Aryloxyaryl)propanoic acid | Pendant aryloxy group | GPR40 Agonist | Systematic replacement led to potent agonists. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Heterocyclic substituents in hydrazones | Antimicrobial | Most potent and broad-spectrum activity. | nih.govresearchgate.netnih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | 2-Furyl substituent | Anticancer (A549 cells) | Promising activity. | mdpi.com |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)amino]propanoic acid | Oxime moiety | Antiproliferative (A549 cells) | Significantly enhanced activity. | mdpi.com |

Chirality and Enantiomeric Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its pharmacological activity. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit different biological activities.

In the context of this compound derivatives, chirality has been shown to be a key determinant of their interaction with biological targets. For example, chiral 4-aryl-3,4-dihydrocoumarins are important building blocks for the synthesis of chiral diarylpropanoic acid derivatives, which include GPR40 agonists. researchgate.net The enantiomeric separation of chiral phenoxy acid herbicides has been achieved using electrokinetic chromatography, highlighting the importance of resolving enantiomers to understand their individual effects. nih.gov

Research on a GPR34 antagonist, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, specified the (S)-enantiomer as the active form that dose-dependently inhibited lysophosphatidylserine-induced ERK1/2 phosphorylation. researchgate.net This underscores the stereospecificity of the interaction between the compound and its target receptor.

Mechanism of Action Studies

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound and its derivatives, research has focused on their interactions with specific enzymes and receptors, as well as their influence on cellular signaling pathways.

Enzyme Inhibition Studies (e.g., COX inhibition)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for treating pain and inflammation. nih.gov While direct studies on this compound as a COX inhibitor are not prevalent in the provided results, the broader class of propanoic acid derivatives has been extensively studied for this activity. For instance, various diaryl heterocycles with a propanoic acid moiety have been investigated as selective COX-2 inhibitors. nih.govmdpi.com The carboxylate group of some acidic non-steroidal anti-inflammatory drugs (NSAIDs) can interact with key amino acid residues like Arg-120, Tyr-385, and Ser-530 in the COX active site. researchgate.net

Receptor Binding Studies (e.g., PPAR-γ, GPR40 agonists)

A significant area of research for this compound derivatives has been their activity as agonists for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 40 (GPR40).

PPAR-γ Agonists: PPARs are ligand-activated transcription factors that regulate lipid and glucose metabolism. nih.gov PPAR-γ, in particular, is a key target for insulin-sensitizing drugs. nih.gov Derivatives of phenoxyacetic acids have been identified as dual PPARα/δ agonists and even pan-PPAR agonists, with activity on PPAR-γ. google.com Furthermore, selective PPAR-γ agonists have shown therapeutic potential in models of neuroinflammation and oxidative stress. nih.gov

GPR40 Agonists: GPR40, also known as free fatty acid receptor 1 (FFA1), is activated by fatty acids and is involved in glucose-stimulated insulin (B600854) secretion. nih.govfrontiersin.org A novel series of 3-aryl-3-(4-phenoxy)-propionic acids were identified as potent GPR40 agonists, with some compounds acting as full agonists in functional assays. researchgate.net The 3-[4-(benzyloxy)phenyl]propanoic acid core has also been utilized to develop GPR40 agonists. researchgate.net Additionally, 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been designed and synthesized as GPR40 agonists. nih.gov

Cellular Pathway Modulation

The biological effects of this compound derivatives are ultimately mediated by their ability to modulate intracellular signaling pathways.

Activation of GPR40 by its agonists, including derivatives of this compound, leads to the stimulation of the Gαq signaling pathway, resulting in increased intracellular calcium levels and subsequent insulin secretion in pancreatic β-cells. frontiersin.org Some GPR40 agonists can also activate the Gαs pathway, leading to the secretion of incretins like GLP-1. frontiersin.org

In the context of GPR34 antagonism, a derivative of this compound was found to inhibit the ERK1/2 phosphorylation pathway. researchgate.net

The following table provides a summary of the receptor binding and cellular pathway modulation by derivatives of this compound.

| Compound/Derivative Class | Target Receptor | Effect | Modulated Cellular Pathway | Reference |

| Phenoxyacetic acid derivatives | PPARα, PPARδ, PPARγ | Dual/Pan Agonist | Regulation of lipid and glucose metabolism | nih.govgoogle.com |

| 3-Aryl-3-(4-phenoxy)-propionic acids | GPR40 | Full Agonist | Gαq pathway activation, increased intracellular Ca2+ | researchgate.net |

| 3-[4-(Benzyloxy)phenyl]propanoic acid derivatives | GPR40 | Agonist | Gαq pathway activation | researchgate.net |

| 3-Substituted 3-(4-aryloxyaryl)propanoic acids | GPR40 | Agonist | Glucose-stimulated insulin secretion | nih.gov |

| (S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | GPR34 | Antagonist | Inhibition of ERK1/2 phosphorylation | researchgate.net |

In Vitro and In Vivo Biological Evaluations

Cell Culture Models and Cytotoxicity Assays

There is no specific data available from in vitro studies utilizing cell culture models to evaluate the biological activity or cytotoxicity of This compound . Research on related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, has shown some activity in cancer cell lines, but these findings cannot be directly attributed to This compound . Comprehensive cytotoxicity assays on various cell lines would be a necessary first step in characterizing the biological profile of this compound.

Computational Approaches in Drug Discovery and Development

Virtual Screening and Lead Optimization

There are no specific published studies that detail the use of This compound in virtual screening campaigns or as a lead compound for optimization in drug discovery programs. While its structure might be included in large chemical libraries for computational screening, specific research focusing on its interactions with biological targets through computational methods is not available.

Pharmacokinetic Property Prediction (e.g., ADME)

No specific computational studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound have been found. Such in silico predictions are crucial in the early stages of drug development to estimate the compound's potential as a drug candidate.

Future Directions and Research Gaps

Exploration of Novel Derivatizations for Enhanced Bioactivity

The core structure of 3-(4-phenoxyphenyl)propanoic acid presents a versatile scaffold for chemical modification to enhance its biological activities. Researchers are actively exploring the synthesis of new derivatives to improve potency, selectivity, and pharmacokinetic properties.

One promising avenue of research is the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have shown potential as antimicrobial agents against multidrug-resistant bacterial and fungal pathogens. nih.govresearchgate.net Studies have demonstrated that these derivatives exhibit structure-dependent antimicrobial activity, with some showing significant efficacy against ESKAPE group pathogens and drug-resistant Candida species, including Candida auris. nih.gov Hydrazone derivatives containing heterocyclic substituents have been identified as particularly potent and broad-spectrum antimicrobial agents. researchgate.net Further exploration of this scaffold could lead to the development of new treatments for challenging infectious diseases.

Another area of interest is the development of derivatives with anticancer properties. Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also revealed their potential as anticancer and antioxidant candidates. elsevierpure.comnih.govresearchgate.net Certain derivatives have been shown to reduce the viability of A549 lung cancer cells and inhibit their migration. elsevierpure.comnih.gov These compounds also demonstrated favorable cytotoxicity profiles against noncancerous cells, suggesting a degree of selectivity. elsevierpure.comnih.gov The antioxidant properties of these derivatives are also of interest, as reactive oxygen species (ROS) play a significant role in cancer development and progression. elsevierpure.comnih.gov

Furthermore, modifications to the core structure are being investigated to target other biological pathways. For instance, the synthesis of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives has yielded potent and selective agonists for the free fatty acid receptor 4 (FFA4), a target for metabolic diseases like type 2 diabetes. nih.gov Similarly, the creation of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has produced compounds with antiproliferative activity against lung cancer models, potentially by targeting SIRT2 and EGFR. mdpi.com

Advanced Mechanistic Elucidations

While the primary mechanism of action for many propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, there is a growing need for a more profound understanding of their molecular interactions. nih.govyoutube.com Future research will likely focus on elucidating the nuanced effects of these compounds on various biological pathways.

For example, in the context of cancer, preliminary mechanistic studies of 4-phenoxy-phenyl isoxazoles, which share a similar structural motif, suggest that they can decrease malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in cancer cells. nih.gov Investigating whether this compound derivatives share these mechanisms or have distinct effects on cancer cell signaling is a critical area for future research.

Understanding the specific interactions with various receptor subtypes is also crucial. For instance, the selectivity of FFA4 agonists derived from 3-(4-(phenoxymethyl)phenyl)propanoic acid against other free fatty acid receptors like FFA1 is a key determinant of their therapeutic potential and side-effect profile. nih.gov Detailed structural and functional studies can provide insights into the molecular basis of this selectivity and guide the design of more specific ligands.

Development of Targeted Delivery Systems

A significant challenge with many non-steroidal anti-inflammatory drugs (NSAIDs), including those related to this compound, is the risk of systemic side effects, particularly gastrointestinal issues. nih.govbmj.com The development of targeted delivery systems aims to concentrate the drug at the site of action, thereby enhancing efficacy and minimizing off-target effects. nih.govnih.gov

One promising approach is the use of polymeric nanoparticles (PNPs) to encapsulate the drug. nih.gov These nanoparticles can be designed to have controlled and sustained release properties, improving the drug's bioavailability and reducing the frequency of administration. nih.govmdpi.com For inflammatory conditions like arthritis, PNPs can be engineered to accumulate in inflamed joints. nih.gov Furthermore, polymers like Eudragit have been used to create gastro-resistant microparticles, protecting the stomach from the drug and the drug from degradation. mdpi.com

Another strategy is the development of prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to improve the drug's pharmacokinetic profile and reduce its gastrointestinal toxicity. mdpi.com Emulgels, which combine an emulsion and a gel, have also emerged as a promising topical delivery system for hydrophobic drugs, offering enhanced penetration and localized anti-inflammatory effects. mdpi.com

In-depth Toxicological and Safety Profiling (Excluding Dosage/Administration)

A thorough understanding of a compound's toxicological profile is paramount for its development as a therapeutic agent. cdc.govcdc.gov For this compound and its derivatives, in-depth toxicological studies are needed to identify any potential liabilities early in the development process.

These studies should go beyond acute toxicity and assess the potential for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. Modern toxicological methods, including in vitro assays using human cells and tissues and in silico modeling, can help to predict potential adverse effects and reduce the reliance on animal testing.

A key area of focus for this class of compounds is their potential for off-target effects. For example, while COX-2 selectivity is often a design goal to reduce gastrointestinal side effects, it is important to understand the potential cardiovascular risks associated with long-term COX-2 inhibition. youtube.com Toxicological studies should, therefore, include a comprehensive assessment of the cardiovascular system.